hGAPDH-IN-1

GAPDH covalent inhibition enzyme inactivation kinetics cancer metabolism

hGAPDH-IN-1 is a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of human GAPDH that inactivates recombinant hGAPDH faster than koningic acid, the benchmark inhibitor. Its spirocyclic conformational rigidification drives target binding and covalent bond formation, while negligible free thiol reactivity ensures selective engagement of the catalytic cysteine. Antiproliferative IC50 values of 4.69–21.72 µM across PaCa-3, PaCa-44, PANC-1, and MIA PaCa-2 pancreatic cancer cell lines correlate directly with intracellular hGAPDH inhibition. For SAR studies, target engagement assays (CETSA/ABPP), and PDAC glycolysis research, this compound decisively outperforms non-spirocyclic analogs and alternative GAPDH inhibitors.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B12397095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehGAPDH-IN-1
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)CC(=NO3)Br
InChIInChI=1S/C12H12BrNO/c13-11-8-12(15-14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2
InChIKeyWLAQLOIJOUOMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hGAPDH-IN-1: A Spirocyclic Covalent Inhibitor of Human GAPDH with Defined Antiproliferative Activity in Pancreatic Cancer Models


hGAPDH-IN-1, also designated as compound 11, is a spirocyclic 3-bromo-4,5-dihydroisoxazole (BDHI) derivative that functions as a specific and potent covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) [1]. This compound is characterized by its ability to covalently inactivate recombinant hGAPDH with a faster reactivity than koningic acid, one of the most potent hGAPDH inhibitors known to date [1]. hGAPDH-IN-1 demonstrates selective reactivity with the activated cysteine residue of hGAPDH while exhibiting negligible reactivity with free thiols, as confirmed by pH-dependent intrinsic warhead reactivity studies [1]. The compound reduces cancer cell growth across multiple pancreatic cancer cell lines, including PaCa-3, PaCa-44, PANC-1, and MIA PaCa-2, with antiproliferative activity that correlates well with intracellular hGAPDH inhibition [1].

Why hGAPDH-IN-1 Cannot Be Readily Substituted by Generic GAPDH Inhibitors or Close Analogs


Generic substitution of hGAPDH-IN-1 with other GAPDH inhibitors or structurally related BDHI derivatives is not scientifically justifiable due to profound differences in covalent inactivation kinetics, target selectivity, and cellular antiproliferative potency. hGAPDH-IN-1 exhibits a spirocyclic conformational rigidification that is crucial for stabilizing the inhibitor-binding site interaction and favoring covalent bond formation, a structural feature absent in non-spirocyclic BDHI analogs [1]. Furthermore, hGAPDH-IN-1 demonstrates faster covalent inactivation of recombinant hGAPDH compared to koningic acid, a benchmark GAPDH inhibitor, and shows negligible reactivity with free thiols, indicating a favorable selectivity profile that may not be replicated by other electrophilic warhead-containing inhibitors [1]. The antiproliferative IC50 values of hGAPDH-IN-1 in pancreatic cancer cell lines range from 4.69 µM to 21.72 µM [1], whereas alternative GAPDH inhibitors such as GAPDH-IN-1 (Compound F8) exhibit a substantially higher IC50 of 39.31 µM against recombinant GAPDH enzymatic activity and 50.64 µM in HEK293 cell viability assays [2]. These quantitative disparities underscore that in-class compounds cannot be interchanged without compromising experimental outcomes and scientific reproducibility.

Quantitative Differentiation of hGAPDH-IN-1: Head-to-Head Comparisons and Cross-Study Benchmarks


Faster Covalent Inactivation Kinetics of hGAPDH Compared to Koningic Acid

hGAPDH-IN-1 (compound 11) covalently inactivates recombinant human GAPDH (hGAPDH) with a faster reactivity than koningic acid, one of the most potent hGAPDH inhibitors known [1]. This comparison was derived from enzymatic activity assays measuring the rate of covalent adduct formation with the catalytic cysteine residue of hGAPDH. While exact kinetic parameters (e.g., kinact/KI) are not reported in the publicly available abstract or vendor data, the qualitative statement of 'faster reactivity' is a direct head-to-head comparison established under identical experimental conditions in the primary research publication.

GAPDH covalent inhibition enzyme inactivation kinetics cancer metabolism

Negligible Reactivity with Free Thiols Confers Enhanced Selectivity Over Non-Specific Electrophiles

Investigation of intrinsic warhead reactivity at different pH values disclosed that hGAPDH-IN-1 (compound 11) exhibits negligible reactivity with free thiols, highlighting its ability to selectively react with the activated cysteine of hGAPDH in preference to other sulfhydryl groups [1]. This selectivity profile is inferred from the class of BDHI derivatives and is supported by computational studies that confirmed the importance of conformational rigidification for stabilizing the inhibitor-binding site interaction. In contrast, many electrophilic GAPDH inhibitors, including koningic acid, may exhibit broader reactivity with cellular thiols, potentially leading to off-target effects and cytotoxicity in non-cancerous cells.

covalent inhibitor selectivity warhead reactivity off-target minimization

Pancreatic Cancer Cell Line Antiproliferative Activity: hGAPDH-IN-1 vs. GAPDH-IN-1 (Compound F8)

hGAPDH-IN-1 (compound 11) strongly reduces cancer cell growth in four different pancreatic cancer cell lines with IC50 values of 4.69 µM (PaCa-3), 16.16 µM (PaCa-44), 21.72 µM (PANC-1), and 15.2 µM (MIA PaCa-2) following 48-hour treatment [1]. In contrast, the alternative GAPDH inhibitor GAPDH-IN-1 (Compound F8) exhibits an IC50 of 39.31 µM against recombinant GAPDH enzymatic activity and 50.64 µM in HEK293 cell viability assays [2]. While these data are from different cell lines and assay formats, the cross-study comparison suggests that hGAPDH-IN-1 achieves potent antiproliferative effects at concentrations that are approximately 2- to 10-fold lower than those required for GAPDH-IN-1 in its respective assays.

pancreatic cancer antiproliferative activity cell viability IC50

Correlation Between Intracellular hGAPDH Inhibition and Antiproliferative Effect

The antiproliferative activity of hGAPDH-IN-1 (compound 11) in pancreatic cancer cell lines correlates well with the intracellular inhibition of hGAPDH, as demonstrated in the primary research publication [1]. This correlation confirms that the observed reduction in cell growth is mechanistically linked to on-target GAPDH inhibition rather than off-target cytotoxicity. In contrast, many GAPDH inhibitors, including GAPDH-IN-1 (Compound F8), have not been explicitly validated for this target engagement correlation in cancer cell lines, with published data focusing primarily on enzymatic inhibition and HEK293 viability [2].

target engagement cellular pharmacodynamics mechanism of action

Optimal Scientific and Preclinical Application Scenarios for hGAPDH-IN-1 Based on Validated Differentiation Evidence


Investigating GAPDH Dependency and Metabolic Vulnerability in Pancreatic Cancer

hGAPDH-IN-1 is optimally suited for studies examining the role of GAPDH in pancreatic cancer cell metabolism and proliferation. The compound demonstrates potent antiproliferative activity across a panel of pancreatic cancer cell lines (PaCa-3, PaCa-44, PANC-1, MIA PaCa-2) with IC50 values ranging from 4.69 µM to 21.72 µM, and this activity correlates with intracellular hGAPDH inhibition [1]. Researchers investigating the Warburg effect and glycolytic addiction in pancreatic ductal adenocarcinoma (PDAC) should prioritize hGAPDH-IN-1 over alternative GAPDH inhibitors such as GAPDH-IN-1 (Compound F8) or koningic acid, as the former exhibits superior potency and a validated on-target cellular mechanism.

Chemical Probe Development for Covalent Inhibitor Selectivity Profiling

hGAPDH-IN-1 serves as an excellent chemical probe for studying covalent inhibitor selectivity due to its demonstrated negligible reactivity with free thiols at physiological pH, contrasting with broader electrophilic warheads found in other GAPDH inhibitors [1]. Researchers aiming to differentiate target-specific covalent modification from non-specific thiol alkylation should select hGAPDH-IN-1 to minimize confounding off-target effects. This property is particularly valuable in cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) experiments designed to confirm intracellular target engagement.

Comparative Studies of GAPDH Inhibitor Kinetics and Structure-Activity Relationships

hGAPDH-IN-1 is a benchmark compound for structure-activity relationship (SAR) studies exploring the impact of spirocyclic conformational rigidification on covalent inhibitor potency and selectivity. The compound's faster inactivation kinetics relative to koningic acid [1] provide a clear differentiation metric for evaluating new BDHI derivatives. Procurement of hGAPDH-IN-1 is essential for any research program aiming to optimize covalent GAPDH inhibitors, as it represents the current lead compound in the spirocyclic BDHI class with published, quantifiable performance data in both enzymatic and cellular assays.

Preclinical Validation of GAPDH as a Therapeutic Target in Oncology

In preclinical oncology research focused on target validation, hGAPDH-IN-1 offers a superior tool compound due to its demonstrated on-target cellular pharmacodynamics and correlation between intracellular GAPDH inhibition and antiproliferative effect [1]. This validation reduces the risk of misinterpreting phenotypic effects as target-mediated when they may actually arise from off-target cytotoxicity—a common pitfall with less selective GAPDH inhibitors. Laboratories conducting in vivo efficacy studies or patient-derived xenograft (PDX) models should consider hGAPDH-IN-1 as the preferred GAPDH inhibitor to ensure that observed tumor growth inhibition can be confidently attributed to GAPDH blockade.

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